2-Nitrophenol

描述

Nitrophenols include two chemicals, this compound and 4-nitrophenol, which are very similar to each other. They are manufactured chemicals that do not occur naturally in the environment. The manufacture of one almost always produces a little of the other, so they are grouped together when discussing their properties and harmful effects. This compound is a light yellow solid with a peculiar sweet smell. 4-Nitrophenol is a colorless to light yellow solid with very little odor. This compound is used mainly to make dyes, paint coloring, rubber chemicals, and substances that kill molds. 4-Nitrophenol is used mainly to make drugs, fungicides, dyes, and to darken leather.

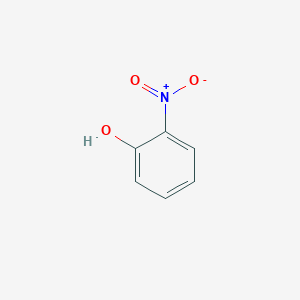

This compound is a member of the class of 2-nitrophenols that is phenol in which one of the hydrogens that is ortho to the hydroxy group has been replaced by a nitro group. It is a conjugate acid of a 2-nitrophenolate.

Structure

3D Structure

属性

IUPAC Name |

2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUPABOKLQSFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

824-39-5 (hydrochloride salt) | |

| Record name | 2-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021790 | |

| Record name | 2-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

108 °C c.c. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |

CAS No. |

88-75-5 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD148E95KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Nitrophenol: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of 2-Nitrophenol, a key aromatic compound with significant applications in various scientific fields, including pharmaceuticals, dyes, and agrochemicals. This document offers a centralized resource for researchers, consolidating essential data on its chemical and physical characteristics, spectral properties, and safety and handling protocols. Furthermore, it details established experimental procedures for its synthesis and purification and explores its biological significance, including plausible signaling pathways relevant to drug development.

Core Chemical and Physical Properties

This compound, an organic compound with the formula C₆H₅NO₃, is a yellow crystalline solid. Its properties are significantly influenced by the presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the benzene ring, positioned ortho to each other. This arrangement facilitates intramolecular hydrogen bonding, which distinctly affects its physical and chemical behavior compared to its isomers, 3-nitrophenol and 4-nitrophenol.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₃ | [1][2] |

| Molecular Weight | 139.11 g/mol | [1][2][3] |

| CAS Number | 88-75-5 | [1][4] |

| Appearance | Light yellow crystalline powder/solid | [1][3] |

| Odor | Aromatic, phenolic | [5] |

| Melting Point | 43-45 °C (109-113 °F) | [3][5][6] |

| Boiling Point | 214-216 °C (417-421 °F) | [4][5][6] |

| Density | 1.495 g/cm³ | [4][6] |

| Vapor Pressure | 1 mmHg at 49.3 °C | [5][6] |

| Solubility in Water | 2.1 g/L at 20 °C | [7][8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, trichloromethane, and hot water. | [4] |

| pKa | 7.17 - 7.23 at 25 °C | [5][7] |

| Flash Point | 108 °C (226.4 °F) | [4][6] |

Data Presentation: Spectral Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.58 (s, 1H, OH), 8.10 (dd, 1H, Ar-H), 7.58 (dt, 1H, Ar-H), 7.15 (ddd, 1H, Ar-H), 6.99 (dt, 1H, Ar-H) | [3][6][9] |

| ¹³C NMR | Specific shifts depend on the solvent and instrument frequency. | [1][5] |

| IR (KBr Pellet) | Key stretches include O-H, N-O (asymmetric and symmetric), and C=C (aromatic). | [10][11][12] |

| UV-Vis (in Cyclohexane) | λmax at approximately 271.6 nm. | [13][14] |

Safety and Handling

This compound is a hazardous substance and requires careful handling to minimize risks. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[14][15][16] Prolonged or repeated exposure may have cumulative effects.[9]

Hazard Statements: H302, H312, H332, H315, H319, H412[16][17]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust or fumes.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, dark place away from incompatible materials such as strong bases and oxidizing agents.[5]

Experimental Protocols

Synthesis of this compound via Nitration of Phenol

A common method for the synthesis of this compound is the nitration of phenol using a mixture of sodium nitrate and sulfuric acid.[4][9] This reaction typically yields a mixture of ortho and para isomers.

Materials:

-

Phenol

-

Sodium nitrate

-

Concentrated sulfuric acid

-

Water

-

Chalk (calcium carbonate)

Procedure:

-

Prepare a solution of sodium nitrate in water.

-

Carefully add concentrated sulfuric acid to the sodium nitrate solution while cooling in an ice bath.

-

Slowly add a mixture of phenol and water to the nitrating mixture, maintaining the temperature below 20 °C with vigorous stirring.

-

Continue stirring for approximately 2 hours after the addition is complete.

-

Separate the tarry mixture of nitrophenols from the mother liquor.

-

Neutralize the tar with water and chalk to remove excess acid.

-

The ortho- and para-nitrophenols are then separated, typically by steam distillation, as this compound is volatile with steam while 4-nitrophenol is not.[4][15]

Purification by Column Chromatography

Column chromatography is an effective method for separating the ortho and para isomers of nitrophenol due to their differing polarities.[9][16]

Materials:

-

Crude nitrophenol mixture

-

Silica gel (stationary phase)

-

A suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane or ethyl acetate.[17][18]

Procedure:

-

Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

-

Dissolve the crude nitrophenol mixture in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[16]

-

Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Biological Activity and Signaling Pathways

Nitrophenols exhibit a range of biological activities. They are used as intermediates in the synthesis of pharmaceuticals and have been investigated for their roles as plant biostimulants.[1][19] From a toxicological perspective, nitrophenols can induce methemoglobinemia, a condition where hemoglobin is oxidized and unable to transport oxygen effectively.[3]

While the specific signaling pathways directly modulated by this compound in mammalian cells are not extensively detailed in the readily available literature, based on studies of related nitroaromatic compounds, a plausible mechanism of action involves the induction of oxidative stress.[20] This can subsequently trigger various cellular responses, including the activation of stress-responsive kinase pathways and apoptosis.

For instance, 4-nitrophenol has been shown to activate the Nrf2 antioxidant pathway and induce apoptosis in germ cells. Furthermore, derivatives of this compound, such as 2'-nitroflavone, have been demonstrated to induce apoptosis and modulate the MAPK (mitogen-activated protein kinase) signaling pathways in cancer cells.[6] Another related compound, nitrofen, triggers redox-dependent apoptosis associated with increased p38 activity, a member of the MAPK family.[12]

Visualizations

Structure-Property Relationship of this compound

Caption: Relationship between the structure and key properties of this compound.

Experimental Workflow: Synthesis and Purification of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Formation of this compound from salicylaldehyde as a suitable test for low peroxynitrite fluxes | Semantic Scholar [semanticscholar.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyphenols reported to shift APAP-induced changes in MAPK signaling and toxicity outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Nitrone spin traps and a nitroxide antioxidant inhibit a common pathway of thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 19. mdpi.com [mdpi.com]

- 20. Role of Polyphenols and Other Phytochemicals on Molecular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and reactions of 2-Nitrophenol

An In-depth Technical Guide on the Synthesis and Reactions of 2-Nitrophenol

Introduction

This compound, also known as ortho-nitrophenol (ONP), is an organic compound with the chemical formula C₆H₅NO₃. It is one of three isomers of nitrophenol, distinguished by the ortho position of the nitro group (-NO₂) relative to the hydroxyl group (-OH) on the benzene ring. This pale yellow crystalline solid is a vital chemical intermediate, serving as a precursor in the manufacturing of a wide array of products, including dyes, pigments, pharmaceuticals, rubber chemicals, and fungicides.[1] Its molecular structure, featuring adjacent hydroxyl and nitro groups, imparts distinct physical and chemical properties that govern its reactivity and applications. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are critical for its handling, purification, and application in synthesis. Key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₅NO₃ | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [2][3][4][5] |

| Appearance | Light yellow crystalline solid/powder | [4][6][7] |

| Melting Point | 43-45 °C | [2][4][5][8] |

| Boiling Point | 214-216 °C | [2][4][5][8] |

| Density | ~1.495 g/cm³ at 20 °C | [2][8] |

| Vapor Pressure | 1 mmHg at 49.3 °C | [2] |

| Solubility in Water | 2.1 g/L at 20 °C | [5][6][9] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, acetone, benzene | [5][6][10] |

| CAS Number | 88-75-5 | [2][7][8] |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic nitration of phenol. An alternative, though less common, industrial method involves the hydrolysis of 2-chloronitrobenzene.

Electrophilic Nitration of Phenol

The reaction of phenol with nitric acid yields a mixture of this compound and 4-nitrophenol.[11][12] The hydroxyl group is a potent activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. A significant challenge in this synthesis is controlling the reaction to prevent oxidation of the highly reactive phenol ring, which can lead to the formation of tarry by-products, and to avoid polysubstitution.[13]

Caption: General workflow for the synthesis of this compound via nitration of phenol.

Experimental Protocols

Protocol 1: Nitration with Sodium Nitrate and Sulfuric Acid

This traditional method generates nitrous acid in situ, which then forms the nitrating agent.

-

Reagents:

-

Phenol (94 g)

-

Sodium nitrate (150 g)

-

Concentrated sulfuric acid (250 g)

-

Water

-

Chalk (calcium carbonate) for neutralization

-

-

Methodology:

-

A solution of sodium nitrate (150 g) in water (400 ml) and concentrated sulfuric acid (250 g) is prepared and cooled.

-

A mixture of phenol (94 g) and water (20 ml) is added dropwise to the nitrating mixture while maintaining the temperature below 20°C with vigorous stirring.[14]

-

Stirring is continued for an additional 2 hours after the addition is complete.[14]

-

The aqueous mother liquor is decanted from the oily nitrophenol mixture.

-

The oily tar is washed with hot water (500 ml) and neutralized with chalk. This washing step is repeated.[14]

-

The crude mixture of ortho and para isomers is subjected to steam distillation. This compound, being volatile due to intramolecular hydrogen bonding, distills over with the steam.[14]

-

4-Nitrophenol remains as a non-volatile residue in the distillation flask.[14]

-

-

Yield: Approximately 40 g of this compound can be obtained.[14]

Protocol 2: Heterogeneous Mononitration under Mild Conditions

This method represents a greener approach, avoiding strongly acidic media.

-

Reagents:

-

Phenol (1.88 g, 0.02 mol)

-

Magnesium bisulfate, Mg(HSO₄)₂ (4.40 g, 0.02 mol)

-

Sodium nitrate, NaNO₃ (1.7 g, 0.02 mol)

-

Wet SiO₂ (50% w/w, 4 g)

-

Dichloromethane (CH₂Cl₂, 20 mL)

-

n-Pentane

-

-

Methodology:

-

A suspension of phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in dichloromethane is stirred magnetically at room temperature.[15]

-

The reaction is monitored (e.g., by TLC) and is typically complete within 30 minutes.[15]

-

The reaction mixture is filtered, and the solid residue is washed with dichloromethane.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by distillation.[15]

-

The resulting residue is a mixture of this compound and 4-nitrophenol. n-Pentane is added to the mixture; 4-nitrophenol is insoluble and can be removed by filtration.[15]

-

The n-pentane is evaporated from the filtrate to yield pure this compound.[15]

-

-

Yield: This procedure reports a 36% isolated yield of this compound.[15]

Industrial Synthesis from 2-Chloronitrobenzene

An alternative industrial route involves the nucleophilic aromatic substitution of 2-chloronitrobenzene.

-

Methodology: 2-Chloronitrobenzene is heated to approximately 170 °C in an autoclave with an 8.5% sodium hydroxide solution under pressure for 8 hours. The subsequent cooling and acidification of the resulting solution yield this compound.[1]

-

Yield: This process can achieve yields of up to 95%.[1]

Key Reactions of this compound

The functional groups of this compound—the phenolic hydroxyl and the aromatic nitro group—are the primary sites of its chemical reactivity.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most significant reactions of this compound, producing 2-aminophenol, a key precursor for pharmaceuticals, dyes, and heterocyclic compounds.

Caption: Reaction pathway for the reduction of this compound to 2-Aminophenol.

Experimental Protocol: Catalytic Reduction with Sodium Borohydride

This protocol describes a general method for the catalytic reduction of nitrophenols.

-

Reagents:

-

Methodology:

-

An aqueous solution of this compound is prepared in a reaction vessel.

-

A catalytic amount of the chosen metal nanoparticle catalyst is added to the solution.

-

A freshly prepared aqueous solution of NaBH₄ is added to the mixture. The concentration of NaBH₄ is typically in excess.[18][19]

-

The reaction is stirred at room temperature. The progress is monitored by UV-visible spectroscopy, observing the disappearance of the peak corresponding to 2-nitrophenolate and the appearance of a new peak for 2-aminophenol.[16][19]

-

Upon completion, the catalyst can be separated (e.g., by filtration or magnetic separation if using a magnetic support), and the product can be isolated from the aqueous solution.

-

-

Kinetics: The reaction typically follows pseudo-first-order kinetics, with reported apparent rate constants varying significantly depending on the catalyst used.[16][20]

Etherification of the Hydroxyl Group

The phenolic hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis.

Caption: Williamson ether synthesis pathway for this compound.

-

Methodology: The reaction proceeds in two steps. First, this compound is treated with a strong base, such as sodium hydroxide or sodium hydride, to deprotonate the acidic phenolic proton, forming the sodium 2-nitrophenoxide salt. This nucleophilic salt is then reacted with an electrophilic alkyl halide (e.g., iodomethane or ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether, such as 2-nitroanisole.

Further Electrophilic Aromatic Substitution

While the nitro group is deactivating, the hydroxyl group is strongly activating, allowing for further substitution on the aromatic ring, such as halogenation or sulfonation. The incoming electrophile is directed by the combined influence of the two existing groups.

-

Halogenation: Reaction of this compound with bromine (Br₂) in a non-polar solvent like carbon disulfide (CS₂) typically results in monobromination, with the bromine atom adding at the positions most activated by the -OH group and least deactivated by the -NO₂ group (primarily position 4 and 6). In the presence of a polar solvent like water (bromine water), polysubstitution is favored.[21][22]

-

Sulfonation: Sulfonation can be achieved by heating this compound with fuming sulfuric acid. For example, the preparation of this compound-4,6-disulfonic acid involves reacting phenol first with sulfuric acid and oleum, followed by nitration.[23]

Quantitative Data Summary

The following table summarizes quantitative yield data for the synthesis of this compound using different methodologies.

| Synthesis Method | Key Reagents | Temperature | Time | Ortho-Product Yield/Selectivity | Reference |

| Economical Synthesis | 98% Phenol, 32.5% HNO₃ | 20°C | 1 hour | 77% ortho-selectivity (91% total yield) | [24] |

| Heterogeneous Nitration | Phenol, Mg(HSO₄)₂, NaNO₃ | Room Temp. | 30 min | 36% isolated yield | [15] |

| Classic Nitration | Phenol, NaNO₃, H₂SO₄ | < 20°C | 2 hours | ~50% of total nitrophenol yield | [14] |

| Hydrolysis | 2-Chloronitrobenzene, NaOH | 170°C | 8 hours | 95% yield | [1] |

References

- 1. This compound | 88-75-5 [chemicalbook.com]

- 2. This compound CAS#: 88-75-5 [m.chemicalbook.com]

- 3. Phenol, 2-nitro- [webbook.nist.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Table 4-4, Physical and Chemical Properties of this compound - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. A12333.0B [thermofisher.com]

- 8. This compound, 25 g, CAS No. 88-75-5 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Phenol - Wikipedia [en.wikipedia.org]

- 12. us.metoree.com [us.metoree.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 17. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

- 23. prepchem.com [prepchem.com]

- 24. paspk.org [paspk.org]

An In-depth Technical Guide to the Spectroscopic Identification of 2-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data and analytical methodologies required for the unambiguous identification of 2-Nitrophenol. The information presented herein is intended to serve as a practical resource for researchers involved in organic synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic data for this compound obtained from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These data points serve as a fingerprint for the identification of the molecule.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3200-3500 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| ~3010-3100 | Medium | Aromatic C-H stretch |

| ~1575 | Strong | Asymmetric NO₂ stretch |

| ~1490 | Strong | Aromatic C=C stretch |

| ~1335 | Strong | Symmetric NO₂ stretch |

| ~1200-1300 | Strong | C-O stretch |

| ~867 | Strong | C-H out-of-plane bend for substituted benzene |

Data compiled from multiple sources.[1][2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 2: UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Notes |

| Cyclohexane | 271.6 | ~350 | The band at 271.6 nm is assigned to a charge-transfer excitation.[6] |

| Methanol | ~275 | ~350 | Solvatochromic shifts are observed in polar protic solvents.[7] |

| DMSO | ~278 | ~355 | Solvatochromic shifts are observed in polar aprotic solvents.[7] |

| Aqueous Solution | 354 | - | Upon addition of NaBH₄, this peak can shift to 416 nm due to phenolate ion formation.[8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.58 | Singlet (broad) | 1H | Ar-OH |

| 8.10 | Doublet of doublets | 1H | H-3 (ortho to NO₂) |

| 7.58 | Doublet of triplets | 1H | H-5 |

| 7.15 | Doublet of doublet of doublets | 1H | H-6 |

| 6.99 | Doublet of triplets | 1H | H-4 |

Data obtained from 300 MHz spectrum in CDCl₃.[10][11]

Table 4: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.7 | C1 (C-OH) |

| ~139.4 | C2 (C-NO₂) |

| ~125.9 | C5 |

| ~124.9 | C3 |

| ~121.3 | C4 |

| ~115.5 | C6 |

Note: Specific assignments can vary slightly based on solvent and experimental conditions.[12][13]

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Assignment |

| 139 | High | Molecular Ion [M]⁺ |

| 109 | Moderate | [M-NO]⁺ |

| 93 | Moderate | [M-NO₂]⁺ |

| 81 | Moderate | [M-NO-CO]⁺ |

| 65 | High | [C₅H₅]⁺ |

Molecular Weight: 139.11 g/mol .[14][15][16]

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols serve as a starting point and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is commonly used.[1] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.[1] Alternatively, a melt can be prepared.[5]

-

Instrument Setup: An FTIR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the pure KBr pellet or the empty sample compartment is recorded.

-

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[1]

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[17]

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol).[18] The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).

-

Instrument Setup: A UV-Vis spectrophotometer is used. The instrument is calibrated using a cuvette filled with the pure solvent as a blank.

-

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance is measured over a wavelength range, typically from 200 to 400 nm, to obtain the absorption spectrum.[18]

-

Data Analysis: The spectrum is examined to determine the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[19] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[19]

-

Instrument Setup: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 300 MHz or higher). The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

-

Data Analysis: The FID is Fourier-transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to deduce the structure of the molecule.[17][20]

Mass Spectrometry (MS) Protocol

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS).[18]

-

Ionization: The sample molecules are ionized, typically using Electron Impact (EI) ionization. This process involves bombarding the molecules with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).[18]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides additional structural information.[21]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound such as this compound.

Caption: Logical workflow for compound identification using multiple spectroscopic techniques.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. This compound(88-75-5) IR Spectrum [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(88-75-5) MS [m.chemicalbook.com]

- 15. ez.restek.com [ez.restek.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 18. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 19. rsc.org [rsc.org]

- 20. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenol (o-nitrophenol) is an aromatic organic compound with the chemical formula C₆H₅NO₃. It consists of a phenol molecule substituted at the ortho position with a nitro group.[1] This substitution pattern confers unique chemical and physical properties upon the molecule, distinguishing it significantly from its meta and para isomers. A key feature of this compound's structure is the formation of a strong intramolecular hydrogen bond between the hydroxyl and nitro groups. This internal bonding profoundly influences its volatility, solubility, acidity, and spectroscopic characteristics.[2] Understanding the nuanced details of its structure and bonding is critical for its application as a precursor in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This guide provides a detailed examination of the molecular structure, bonding parameters, and spectroscopic properties of this compound, supported by experimental data and protocols.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior. The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring allows for significant intramolecular interaction.

Caption: Molecular structure of this compound with standard atom numbering.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | o-Nitrophenol, 2-Hydroxynitrobenzene |

| CAS Number | 88-75-5 |

| Chemical Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| Appearance | Light yellow crystalline solid |

| Melting Point | 43-45 °C |

| Boiling Point | 214-216 °C |

| Density | 1.495 g/cm³ (at 20 °C) |

| pKa | 7.23 (at 25 °C) |

| Solubility in Water | 2.1 g/L (at 20 °C) |

| Solubility (Organic) | Very soluble in ethanol, ether, acetone, and benzene |

| Vapor Pressure | 1 mmHg (at 49.3 °C) |

Molecular Bonding and Geometry

The geometry of this compound is defined by its aromatic ring and the orientation of its substituent groups. Gas-phase electron diffraction studies have provided precise measurements of its bond lengths and angles, revealing a planar conformation stabilized by a strong intramolecular hydrogen bond.[2]

Intramolecular Hydrogen Bonding

The defining feature of this compound's structure is the hydrogen bond formed between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the adjacent nitro group. This interaction creates a stable six-membered ring-like structure.[2] This intramolecular bond is responsible for the compound's lower boiling point and reduced water solubility compared to 4-nitrophenol, as it diminishes the capacity for intermolecular hydrogen bonding with other molecules.[2]

Caption: Intramolecular hydrogen bond between the hydroxyl and nitro groups.

Bond Lengths and Angles

The following table summarizes key bond lengths and angles for this compound as determined by gas-phase electron diffraction.[2] These empirical values provide a quantitative description of the molecule's geometry.

| Bond/Angle | Parameter | Value |

| Bond Lengths | C-C (avg.) | 1.397 Å |

| C-O | 1.356 Å | |

| O-H | 0.995 Å | |

| C-N | 1.468 Å | |

| N-O (avg.) | 1.229 Å | |

| O···H (H-bond) | 1.631 Å | |

| Bond Angles | ∠COH | 102.5° |

| ∠C-C-N | 121.0° | |

| ∠O-N-O | 123.5° | |

| ∠C-O-H···O (H-bond) | ~180° (planar) |

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and understanding the electronic environment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands. The most notable is the broad O-H stretching band, which is shifted to a lower wavenumber (around 3200 cm⁻¹) compared to a free phenol O-H (around 3600 cm⁻¹). This shift is a direct consequence of the strong intramolecular hydrogen bonding.

-

~3200 cm⁻¹ (broad): O-H stretch, weakened and broadened by intramolecular H-bonding.

-

3117-3070 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1586, 1547, 1420 cm⁻¹: C=C aromatic ring stretching modes.

-

~1550-1475 cm⁻¹: Asymmetric N-O stretching of the nitro group.

-

~1360-1290 cm⁻¹: Symmetric N-O stretching of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR (300 MHz, CDCl₃):

-

δ ~10.58 ppm (s, 1H): The phenolic proton (O-H) is significantly deshielded due to the intramolecular hydrogen bond and appears as a sharp singlet.

-

δ ~8.10 ppm (dd, 1H): Aromatic proton at C3, ortho to the nitro group.

-

δ ~7.58 ppm (dt, 1H): Aromatic proton at C5, para to the hydroxyl group.

-

δ ~7.15 ppm (ddd, 1H): Aromatic proton at C6, ortho to the hydroxyl group.

-

δ ~6.99 ppm (dt, 1H): Aromatic proton at C4, meta to both substituents.

-

-

¹³C NMR (in CDCl₃): The chemical shifts reflect the electron-withdrawing nature of the nitro group and the electron-donating nature of the hydroxyl group.

-

C1 (-OH): ~155 ppm

-

C2 (-NO₂): ~137 ppm

-

C3: ~125 ppm

-

C4: ~120 ppm

-

C5: ~136 ppm

-

C6: ~119 ppm

-

UV-Visible Spectroscopy

In a non-polar solvent like cyclohexane, this compound exhibits absorption maxima (λ_max) corresponding to electronic transitions within the molecule.

-

~272 nm: Attributed to a charge-transfer transition from the benzene ring to the nitro group.[3]

-

~345 nm: Associated with the n → π* transition of the nitro group, influenced by the intramolecular hydrogen bond.

Experimental Protocols

Synthesis of this compound via Nitration of Phenol

This protocol describes a standard laboratory procedure for the synthesis of 2- and 4-nitrophenol, followed by separation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of o-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-nitrophenol (o-nitrophenol) is a key aromatic compound with significant applications in the chemical and pharmaceutical industries. Its distinct physical and chemical properties, largely influenced by the proximity of the hydroxyl and nitro functional groups, dictate its behavior in various chemical processes and biological systems. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of o-nitrophenol, detailed experimental protocols for its characterization, and visual representations of its synthesis and structural features. All quantitative data is presented in structured tables for ease of reference and comparison.

Physical Properties

o-Nitrophenol is a yellow crystalline solid with a characteristic aromatic odor.[1][2] A key feature influencing its physical properties is the presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group. This internal hydrogen bond significantly reduces intermolecular forces, leading to a lower melting and boiling point compared to its para isomer, and also affects its solubility profile.[3][4]

Tabulated Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₅NO₃ | [5][6] |

| Molecular Weight | 139.11 g/mol | [5][6] |

| Appearance | Yellow crystalline solid | [5][6] |

| Melting Point | 43-47 °C | [5][7] |

| Boiling Point | 213-216 °C | [2][6] |

| Density | 1.495 g/cm³ | [2] |

| pKa | 7.17 - 7.23 | [8][9] |

| Flash Point | 108 °C | [7] |

| Vapor Pressure | 0.0987 mmHg at 25°C | [10] |

| Water Solubility | Slightly soluble (2 g/L at 25°C) | [10][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and carbon disulfide. | [5][10] |

Chemical Properties and Spectroscopic Data

The chemical reactivity of o-nitrophenol is governed by the electron-withdrawing nature of the nitro group and the acidic proton of the hydroxyl group. The nitro group deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

Acidity

The nitro group is a strong electron-withdrawing group, which stabilizes the phenoxide ion formed upon deprotonation, making o-nitrophenol more acidic than phenol (pKa ~9.9). The pKa of o-nitrophenol is approximately 7.17-7.23.[8][9] Intramolecular hydrogen bonding in o-nitrophenol can make the proton slightly less available for donation compared to p-nitrophenol, resulting in a slightly higher pKa.[12]

Spectroscopic Data

2.2.1. UV-Vis Spectroscopy

The UV-Vis spectrum of o-nitrophenol is pH-dependent. In acidic to neutral solutions, it exhibits absorption maxima that can be attributed to the protonated form. As the pH increases, the equilibrium shifts to the phenolate form, resulting in a bathochromic (red) shift of the absorption maxima.

| Wavelength (λmax) | Molar Absorptivity (ε) | Conditions |

| ~351 nm | - | S₀–S₁ transition |

| ~279 nm | - | S₀–S₄ transition |

Note: Specific molar absorptivity values can vary with the solvent and pH.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of o-nitrophenol provides key information about its functional groups. A notable feature is the broad O-H stretching band at a lower frequency than in phenols without intramolecular hydrogen bonding, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group.

| Wavenumber (cm⁻¹) | Assignment |

| ~3510 | O-H Stretch (intramolecular H-bonded) |

| ~1530 | Asymmetric NO₂ Stretch |

| ~1326 | Symmetric NO₂ Stretch |

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of o-nitrophenol. The asymmetry of the molecule results in distinct signals for each proton and carbon on the aromatic ring.

¹H NMR (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.60 | s | -OH |

| ~8.12 | dd | H-6 |

| ~7.61 | m | H-4 |

| ~7.17 | dd | H-3 |

| ~7.01 | m | H-5 |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.1 | C-1 (-OH) |

| ~137.5 | C-5 |

| ~133.7 | C-2 (-NO₂) |

| ~125.1 | C-3 |

| ~120.2 | C-4 |

| ~120.0 | C-6 |

Experimental Protocols

Synthesis of o-Nitrophenol via Nitration of Phenol

This protocol describes the synthesis of a mixture of o- and p-nitrophenol, followed by their separation.

Materials:

-

Phenol (C₆H₅OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃) or Sodium Nitrate (NaNO₃)

-

Ice

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a flask, dissolve phenol in a minimal amount of water.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath. Alternatively, dissolve sodium nitrate in sulfuric acid.[1]

-

Slowly add the phenol solution to the cooled nitrating mixture with constant stirring, maintaining a low temperature to control the reaction rate and prevent the formation of dinitrated byproducts.

-

After the addition is complete, allow the reaction mixture to stand at a controlled temperature to ensure complete nitration.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the crude product, which will be a mixture of o- and p-nitrophenol.

-

Isolate the crude product by filtration.

Separation of o- and p-Nitrophenol by Steam Distillation

The significant difference in volatility between o- and p-nitrophenol allows for their effective separation via steam distillation.

Apparatus:

-

Steam generator

-

Distillation flask

-

Condenser

-

Receiving flask

Procedure:

-

Transfer the crude nitrophenol mixture to the distillation flask and add water.

-

Set up the steam distillation apparatus.

-

Pass steam from the generator through the mixture in the distillation flask.

-

The steam-volatile o-nitrophenol will co-distill with the steam and be collected in the receiving flask after passing through the condenser.[4][5]

-

The less volatile p-nitrophenol will remain in the distillation flask.[5]

-

Collect the distillate containing o-nitrophenol. The o-nitrophenol can then be isolated from the aqueous distillate by extraction with an organic solvent like dichloromethane.

Purification by Recrystallization

Further purification of the isolated o-nitrophenol can be achieved by recrystallization.

Procedure:

-

Dissolve the crude o-nitrophenol in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure o-nitrophenol will form.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[13]

-

Dry the crystals, for example, by leaving them under vacuum in the filtration apparatus for a period.[13]

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

Procedure:

-

Finely powder a small amount of the dry, purified o-nitrophenol.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[12]

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[14]

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Spectroscopic Analysis

3.5.1. UV-Vis Spectroscopy

-

Prepare a dilute solution of o-nitrophenol in a suitable solvent (e.g., ethanol or water).

-

Use a quartz cuvette for the measurement.

-

Record a baseline spectrum of the solvent.

-

Record the absorption spectrum of the o-nitrophenol solution over the desired wavelength range (e.g., 200-500 nm).

3.5.2. IR Spectroscopy

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions).

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

3.5.3. NMR Spectroscopy

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Mandatory Visualizations

Caption: Synthesis and separation workflow for o-nitrophenol.

Caption: Hydrogen bonding in o- and p-nitrophenol.

Caption: Analytical workflow for o-nitrophenol characterization.

Safety Information

o-Nitrophenol is harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[5]

References

- 1. youtube.com [youtube.com]

- 2. Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol | Chem Lab [chemlab.truman.edu]

- 3. chemistry.beloit.edu [chemistry.beloit.edu]

- 4. During steam distillation of a mixture of O− nitrophenol and p – nitrophenol, which of thestatement is false [infinitylearn.com]

- 5. gauthmath.com [gauthmath.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. p-Nitrophenol The ortho and para isomers can be separated by steam distil.. [askfilo.com]

- 9. brainly.in [brainly.in]

- 10. ukessays.com [ukessays.com]

- 11. phavi.umcs.pl [phavi.umcs.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recrystallization [sites.pitt.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bond in 2-Nitrophenol, a classic example of this fundamental interaction. The presence of a strong hydrogen bond between the hydroxyl group and the nitro group in the ortho position significantly influences the molecule's physical, chemical, and spectroscopic properties. Understanding these effects is crucial for applications in drug design, materials science, and chemical synthesis.

Molecular Structure and the Intramolecular Hydrogen Bond

This compound exists predominantly in a planar conformation that facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and one of the oxygen atoms of the adjacent nitro group. This interaction creates a stable six-membered ring-like structure.[1][2][3] This hydrogen bond is a key determinant of the molecule's distinct properties compared to its meta and para isomers, where intermolecular hydrogen bonding predominates.[3][4][5]

Below is a diagram illustrating the intramolecular hydrogen bond in this compound.

Caption: Molecular structure of this compound with the intramolecular hydrogen bond.

Quantitative Data

The intramolecular hydrogen bond in this compound has been extensively studied, yielding a wealth of quantitative data that characterize its strength and geometry.

Table 1: Geometric Parameters of the Intramolecular Hydrogen Bond

| Parameter | Experimental Value | Computational Value |

| O-H Bond Length (Å) | - | Elongated compared to non-bonded phenols[2] |

| O···O Distance (Å) | 2.549[2] | - |

| O-H···O Angle (°) | - | - |

| C-O-H Angle (°) | - | Significantly decreased (by about 4 degrees)[2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Parameter | Value |

| FTIR Spectroscopy | O-H Stretching Frequency (cm⁻¹) | Broad band around 3200-3500[1][6] |

| ¹H NMR Spectroscopy | Hydroxyl Proton Chemical Shift (δ, ppm) | ~10.57 (in CDCl₃)[7] |

Table 3: Energetic Data

| Parameter | Computational Value (kcal/mol) |

| Hydrogen Bond Energy (ΔEHB) | 17.44[2] |

| O-H Bond Dissociation Enthalpy (eV) | 4.25[8] |

Experimental Protocols

The characterization of the intramolecular hydrogen bond in this compound relies on several key experimental techniques. Detailed protocols for these methods are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of phenol.[9][10][11][12]

Materials:

-

Phenol

-

Sodium Nitrate

-

Concentrated Sulfuric Acid

-

Water

-

Dichloromethane (for extraction)

-

Ice bath

-

Reaction vessel with stirrer

-

Separatory funnel

Procedure:

-

Dissolve phenol in water.

-

In a separate flask, dissolve sodium nitrate in water and cool in an ice bath.

-

Slowly add concentrated sulfuric acid to the sodium nitrate solution while maintaining a low temperature.

-

Add the phenol solution dropwise to the nitrating mixture with constant stirring, keeping the temperature below 20°C.[9]

-

Continue stirring for approximately 2 hours after the addition is complete.[9]

-

Separate the oily product layer.

-

Wash the product with water.

-

The ortho and para isomers can be separated by steam distillation, as this compound is steam volatile due to its intramolecular hydrogen bonding.[9][13][14]

-

Further purification can be achieved by recrystallization.

Caption: A simplified workflow for the synthesis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy